9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate
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Overview
Description
9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate is a chemical compound with the molecular formula C13H14O3 It is a derivative of benzo(a)cycloheptene and is characterized by the presence of an oxo group at the 9th position and an acetate group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with benzo(a)cycloheptene as the starting material.
Oxidation: The benzo(a)cycloheptene undergoes oxidation to introduce the oxo group at the 9th position. Common oxidizing agents used in this step include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Acetylation: The resulting 9-oxo derivative is then subjected to acetylation to introduce the acetate group at the 1st position. Acetic anhydride (CH3CO)2O) in the presence of a catalyst such as pyridine is commonly used for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: More oxidized derivatives of the compound
Reduction: Alcohol derivatives
Substitution: Compounds with substituted functional groups
Scientific Research Applications
9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate involves its interaction with specific molecular targets and pathways. The oxo and acetate groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate
- 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid
Uniqueness
This compound is unique due to its specific structural features, including the oxo group at the 9th position and the acetate group at the 1st position
Properties
CAS No. |
123958-37-2 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-4-yl) acetate |
InChI |
InChI=1S/C13H14O3/c1-9(14)16-12-8-4-6-10-5-2-3-7-11(15)13(10)12/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
YCYLKMWPCPPMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)CCCC2 |
Origin of Product |
United States |
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